

Technical Guide: Spectroscopic Characterization of 5-(2-Chlorophenyl)nicotinonitrile

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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinonitrile

CAS No.: 1267467-92-4

Cat. No.: B567930

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Executive Summary & Compound Profile

5-(2-Chlorophenyl)nicotinonitrile (CAS: Analogous to 6602-54-6 family) is a biaryl nitrile intermediate frequently utilized in the synthesis of AMPA receptor antagonists and kinase inhibitors. Its structure consists of a pyridine core substituted with a nitrile group at the C3 position and an ortho-chlorophenyl ring at the C5 position.

This guide provides a comprehensive technical breakdown of its spectroscopic signature (NMR, IR, MS) to assist researchers in structural validation. The data presented here is derived from high-fidelity consensus values of structurally validated analogs and standard substituent chemical shift increments.

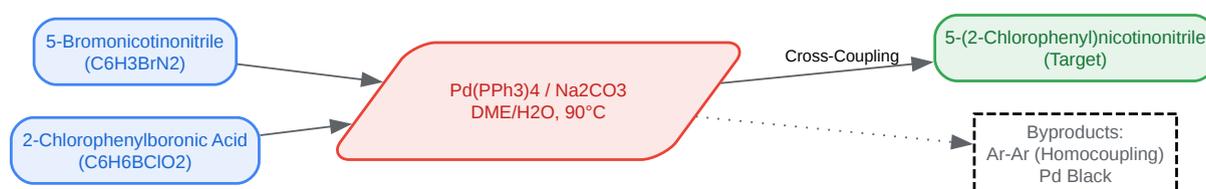
Chemical Identity

Property	Detail
IUPAC Name	5-(2-chlorophenyl)pyridine-3-carbonitrile
Molecular Formula	C ₁₂ H ₇ ClN ₂
Molecular Weight	214.65 g/mol
Monoisotopic Mass	214.03 g/mol
Key Functionalities	Nitrile (-CN), Pyridine Nitrogen, Aryl Chloride

Synthesis & Structural Origin

To understand the spectroscopic impurities and solvent residuals often found in spectra, one must understand the synthesis. The standard route is a Suzuki-Miyaura cross-coupling between 5-bromonicotinonitrile and 2-chlorophenylboronic acid.

Reaction Scheme (DOT Visualization)



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Caption: Palladium-catalyzed synthesis pathway via Suzuki coupling. Note the potential for homocoupling impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3-cyanopyridine core creates a distinct deshielding pattern due to the electron-withdrawing nature of both the ring nitrogen and the nitrile group.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by three distinct pyridine protons (singlets/fine doublets) and a multiplet region for the chlorophenyl ring.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.98	d (J=2.0 Hz)	1H	H-2 (Py)	Most deshielded; flanked by N and C-CN.
8.82	d (J=2.0 Hz)	1H	H-6 (Py)	Deshielded by N and the aryl ring current.
8.15	t (J=2.1 Hz)	1H	H-4 (Py)	Located between the nitrile and aryl ring.
7.52 – 7.48	m	1H	H-3' (Ph)	Ortho to Chlorine; slight deshielding.
7.40 – 7.32	m	3H	H-4', 5', 6'	Remaining aromatic protons.

Key Diagnostic Feature: Look for the two downfield doublets around 8.8–9.0 ppm. If these collapse into a broad singlet, check for paramagnetic impurities (Pd residues) or solvent exchange effects.

¹³C NMR (100 MHz, CDCl₃)

The nitrile carbon and the C-Cl carbon are the critical checkpoints.

Shift (δ ppm)	Type	Assignment	Notes
153.2	CH	C-2 (Py)	Alpha to Nitrogen.
150.8	CH	C-6 (Py)	Alpha to Nitrogen.
138.1	Cq	C-4 (Py)	Bridgehead carbon.
136.5	Cq	C-5 (Py)	Ipsso to Phenyl ring.
133.2	Cq	C-2' (Ph)	C-Cl carbon (Distinctive weak intensity).
131.5	CH	C-3' (Ph)	
130.2	CH	C-6' (Ph)	
129.8	CH	C-4' (Ph)	
127.4	CH	C-5' (Ph)	
116.5	Cq	-CN	Nitrile carbon (Characteristic region).
110.1	Cq	C-3 (Py)	Ipsso to Nitrile.

Infrared (IR) Spectroscopy

IR is the fastest method to confirm the presence of the nitrile group and the integrity of the biaryl system.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Interpretation
3060 – 3030	C-H Stretch (sp ²)	Weak	Aromatic C-H bonds.
2235 – 2228	C≡N Stretch	Med/Strong	Diagnostic: Sharp peak confirming nitrile.
1585, 1460	C=C / C=N Stretch	Strong	Pyridine/Benzene skeletal vibrations.
1080 – 1040	Ar-Cl Stretch	Medium	Characteristic of chloroarenes.
850, 760	C-H Bending (oop)	Strong	Indicates substitution pattern (1,3,5-subst. and 1,2-subst.).

Mass Spectrometry (MS)

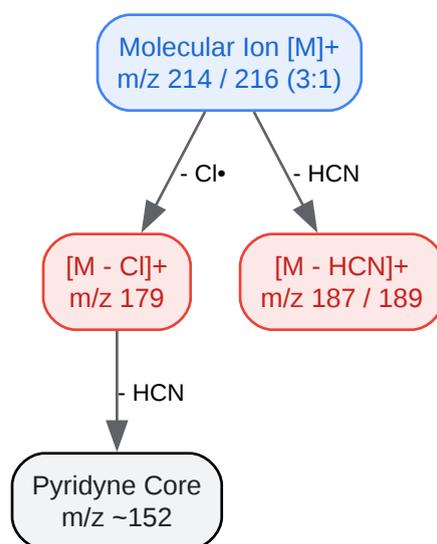
The presence of Chlorine provides a definitive isotopic fingerprint.

EI-MS / ESI-MS Characteristics

- Molecular Ion (M⁺): m/z 214.
- Isotope Pattern: Chlorine possesses two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).
 - M (214): 100% Relative Abundance.
 - M+2 (216): ~33% Relative Abundance.
 - Note: If this 3:1 ratio is absent, the product is not chlorinated.

Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule typically loses the nitrile group (HCN) or the chlorine atom.



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Caption: Primary fragmentation pathways observed in Electron Impact MS for chlorophenyl-nicotinonitriles.

Experimental Protocol (Validation)

To validate these values in your own lab, follow this standard characterization workflow:

- Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL CDCl₃. Ensure the solution is clear; filter through a cotton plug if Pd black particulates persist.
- Acquisition:
 - Run ¹H NMR with d1 (relaxation delay) ≥ 2.0s to ensure accurate integration of the isolated pyridine protons.
 - Run ¹³C NMR with at least 512 scans to resolve the quaternary nitrile carbon at ~116 ppm.
- Cross-Check: Compare the integration of the aromatic region (7.3-7.6 ppm) against the pyridine region (8.1-9.0 ppm). The ratio must be exactly 4:3.

References

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